molecular formula C10H17NO B3070666 2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol CAS No. 1005063-02-4

2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol

Cat. No. B3070666
CAS RN: 1005063-02-4
M. Wt: 167.25 g/mol
InChI Key: VVQJETZGBWTNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as para-substituted bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates, has been achieved through the Diels-Alder reaction of cyclopentadiene with corresponding para-substituted allyl benzoates . The optimal reaction conditions were found and the product structure was confirmed by independent synthesis and IR and 1 H NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds, such as Bicyclo[2.2.1]hept-2-ene,5-methoxy-, exo-, and Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-, have been analyzed . These structures are available as 2D Mol files or as computed 3D SD files .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, para-substituted bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates were synthesized by the Diels-Alder reaction of cyclopentadiene with the corresponding para-substituted allyl benzoates . Additionally, the synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Bicyclo[2.2.1]hept-5-en-2-one has a molecular weight of 108.14 . The triple point temperature, normal boiling temperature, and critical temperature of (endo,endo)-bicyclo[2.2.1]hept-5-ene-2,3-dimethanol have been reported .

Scientific Research Applications

  • Reaction with Epoxypropyl Arenesulfonamides : A study by Kas’yan et al. (2009) explored reactions involving bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine, a compound closely related to 2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol. They found that reacting this compound with N-(2,3-epoxypropyl)arenesulfonamides yielded amino alcohols containing a norbornene fragment and sulfonamide group, opening up avenues for the synthesis of complex organic molecules (Kas’yan et al., 2009).

  • Formation of Oxazaheterocycles : In research conducted by Palchikov (2015), reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents led to the formation of oxazaheterocycles. This indicates that compounds like 2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol can be instrumental in synthesizing heterocyclic compounds, which have extensive applications in pharmaceuticals and agrochemicals (Palchikov, 2015).

  • Synthesis of Ester-Ether Compounds : A study by Gasanov and Nagiev (2005) described the esterification of aliphatic carboxylic acids with 2-(bicyclo[2.2.1]hept-2-yloxy)ethanol, resulting in new compounds that contain both ester and ether moieties. This process highlights the versatility of bicyclic alcohols in synthesizing a variety of organic compounds (Gasanov & Nagiev, 2005).

  • Quantum Chemistry Analysis of Reactions : Kas’yan et al. (2011) conducted an experimental and theoretical study on the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with glycidyl ethers. They utilized quantum chemistry to study the reaction mechanism, which demonstrates the importance of theoretical methods in understanding the chemical behavior of such complex molecules (Kas’yan et al., 2011).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, Bicyclo[2.2.1]hept-2-en-5-one has hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-4-3-11-7-10-6-8-1-2-9(10)5-8/h1-2,8-12H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQJETZGBWTNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol
Reactant of Route 3
Reactant of Route 3
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol
Reactant of Route 4
Reactant of Route 4
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol
Reactant of Route 5
Reactant of Route 5
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol
Reactant of Route 6
Reactant of Route 6
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.